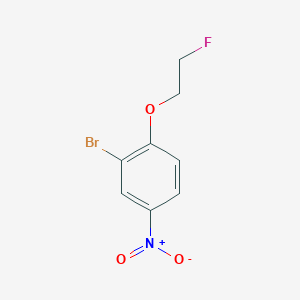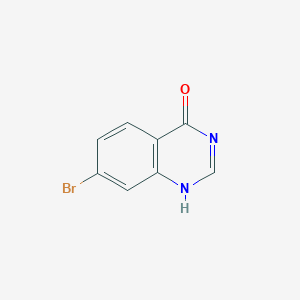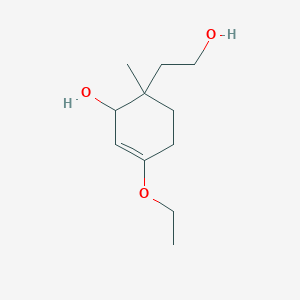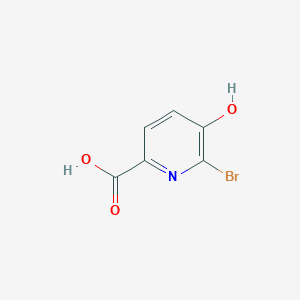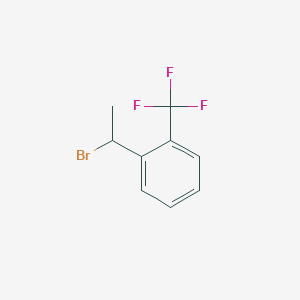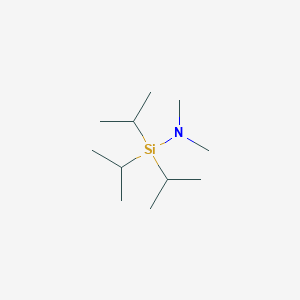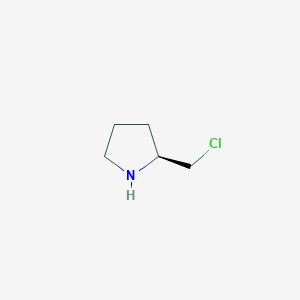
(S)-2-(Clorometil)pirrolidina
Descripción general
Descripción
(S)-2-(Chloromethyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring with a chloromethyl group attached to the second carbon atom
Aplicaciones Científicas De Investigación
(S)-2-(Chloromethyl)pyrrolidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It is investigated for its potential as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as a precursor for various functional materials.
Mecanismo De Acción
Target of Action
(S)-2-(Chloromethyl)pyrrolidine is a chiral substituted pyrrolidine . Pyrrolidines are key elements in various biologically active molecules and are therefore valuable synthetic targets It’s known that chiral substituted pyrrolidines play a significant role in the synthesis of biologically active molecules .
Mode of Action
It’s known that chiral substituted pyrrolidines, such as (s)-2-(chloromethyl)pyrrolidine, are used in the application of kinetic resolution . Kinetic resolution is a method of producing enantiomerically pure compounds .
Biochemical Pathways
It’s known that chiral substituted pyrrolidines are key elements in various biologically active molecules . Therefore, it can be inferred that (S)-2-(Chloromethyl)pyrrolidine may influence the biochemical pathways associated with these molecules.
Pharmacokinetics
It’s known that the design and chemistry of a compound can influence its drug-metabolism and pharmacokinetics .
Result of Action
It’s known that chiral substituted pyrrolidines are key elements in various biologically active molecules . Therefore, it can be inferred that (S)-2-(Chloromethyl)pyrrolidine may have a significant impact on the function of these molecules.
Action Environment
It’s known that the environment plays a key role in the development, transmission, and spread of antimicrobial resistance . Therefore, it can be inferred that environmental factors may also influence the action of (S)-2-(Chloromethyl)pyrrolidine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(S)-2-(Chloromethyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of (S)-pyrrolidine with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate under basic conditions. The reaction typically requires a solvent like dichloromethane and a base such as triethylamine to facilitate the formation of the chloromethyl group.
Industrial Production Methods
In an industrial setting, the production of (S)-2-(Chloromethyl)pyrrolidine often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps like purification through distillation or recrystallization to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(Chloromethyl)pyrrolidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields (S)-2-(azidomethyl)pyrrolidine, while oxidation with m-CPBA produces (S)-2-(chloromethyl)pyrrolidine N-oxide.
Comparación Con Compuestos Similares
(S)-2-(Chloromethyl)pyrrolidine can be compared with other pyrrolidine derivatives such as:
(S)-2-(Hydroxymethyl)pyrrolidine: This compound features a hydroxymethyl group instead of a chloromethyl group, making it less reactive in nucleophilic substitution reactions.
(S)-2-(Bromomethyl)pyrrolidine: The bromomethyl group is more reactive than the chloromethyl group, leading to faster reaction rates in nucleophilic substitution.
(S)-2-(Aminomethyl)pyrrolidine: This derivative has an aminomethyl group, which can engage in different types of reactions, such as forming amides or imines.
The uniqueness of (S)-2-(Chloromethyl)pyrrolidine lies in its balance of reactivity and stability, making it a versatile intermediate in organic synthesis.
Propiedades
IUPAC Name |
(2S)-2-(chloromethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN/c6-4-5-2-1-3-7-5/h5,7H,1-4H2/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFINMADAIKCLDI-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80544578 | |
| Record name | (2S)-2-(Chloromethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80544578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179116-00-8 | |
| Record name | (2S)-2-(Chloromethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80544578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of (S)-2-(Chloromethyl)pyrrolidine in the synthesis of pyrrolo[2,1-c][1,4]benzothiazepine derivatives?
A1: (S)-2-(Chloromethyl)pyrrolidine serves as a crucial building block in the synthesis of pyrrolo[2,1-c][1,4]benzothiazepine derivatives []. Specifically, it reacts with bis(2-chlorocarbonylphenyl) disulfide to form (S)-bis[2-[[2-(chloromethyl)-1-pyrrolidinyl]carbonyl]phenyl] disulfide. This disulfide intermediate can then be directly reduced using sodium borohydride to yield the desired 5-oxo-2,3,11,11a-tetrahydro-1H,5H-pyrrolo[2,1-c][1,4]benzothiazepine [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



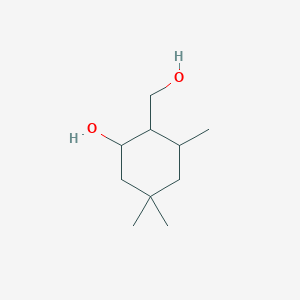
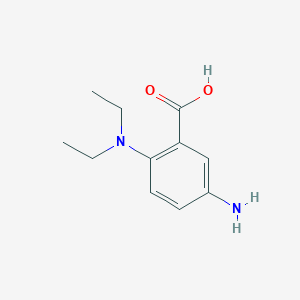
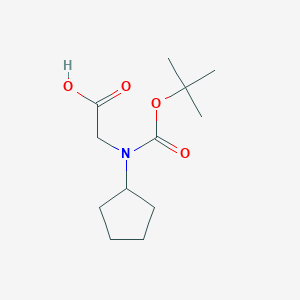
![1-Methyl-1H-pyrrolo[2,3-d]pyrimidine](/img/structure/B63665.png)
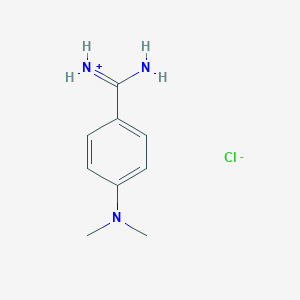
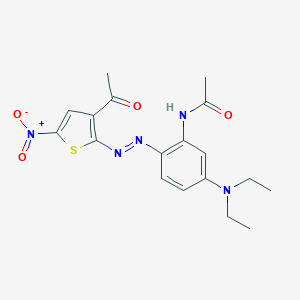
![Furo[2,3-b]pyridine-6-carbonitrile](/img/structure/B63673.png)
